CID 78062047
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78062047” is a chemical entity registered in the PubChem database
Vorbereitungsmethoden
The synthesis of CID 78062047 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful synthesis of the compound. These conditions are optimized to maximize the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and advanced purification techniques. The industrial methods are designed to produce the compound in large quantities while maintaining high quality and consistency.
Analyse Chemischer Reaktionen
CID 78062047 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions. The oxidation reactions typically result in the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents and conditions are used to achieve the desired reduction.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. These reactions are facilitated by specific reagents and catalysts.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as acids, bases, and solvents. The reaction conditions, including temperature and pressure, are optimized to achieve the desired products.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. The products are typically characterized using analytical techniques such as spectroscopy and chromatography.
Wissenschaftliche Forschungsanwendungen
CID 78062047 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and reactivity.
Biology: In biological research, this compound is used to study its effects on biological systems. It may be used in assays to investigate its interactions with biological molecules.
Medicine: The compound is explored for its potential therapeutic applications. It may be studied for its effects on specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in specific industrial processes.
Wirkmechanismus
The mechanism of action of CID 78062047 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The molecular targets and pathways involved in its mechanism of action are studied to understand its effects at the molecular level.
Eigenschaften
Molekularformel |
C8H16O3Si |
---|---|
Molekulargewicht |
188.30 g/mol |
InChI |
InChI=1S/C8H16O3Si/c1-9-8(10-2)12-7-5-3-4-6-11-7/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
MQWZEBLWZRQTTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(OC)[Si]C1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.